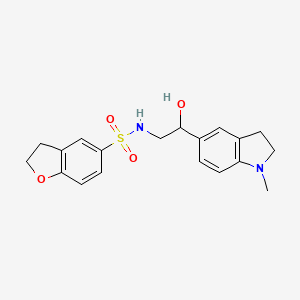
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Indole derivatives, such as the ones you mentioned, are bioactive aromatic compounds that have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, which makes them useful in developing new derivatives .
Molecular Structure Analysis
Indole is known as benzopyrrole and contains a benzenoid nucleus. It has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons), which makes them aromatic in nature . Specific molecular structure analysis for the compound you mentioned was not found in the available resources.Scientific Research Applications
Multicomponent Carbonylative Approaches
A study by Mancuso et al. (2014) explored the palladium iodide catalyzed oxidative carbonylation of 2-alkynylbenzamides, leading to the formation of isoindolinone and isobenzofuranimine derivatives. This research demonstrates the versatility of sulfonamide derivatives in synthesizing complex organic compounds with potential applications in material science and organic synthesis (Mancuso et al., 2014).
Antimicrobial Activities
Dixit et al. (2010) synthesized a bi-dentate ligand incorporating sulfonamide and 8-hydroxyquinoline units, showcasing significant antimicrobial and antifungal activities. Such studies highlight the potential of sulfonamide derivatives in developing new antimicrobial agents, offering insights into combating drug-resistant pathogens (Dixit et al., 2010).
Enzyme Inhibition for Therapeutic Applications
Research by Irshad et al. (2016) on ethylated sulfonamides with a 1,4-benzodioxane moiety revealed their inhibitory effects on various enzymes and bacteria. These compounds were evaluated for their potential as therapeutic agents, particularly in treating conditions related to enzyme dysregulation (Irshad et al., 2016).
Biocatalysis in Drug Metabolism
Zmijewski et al. (2006) demonstrated the use of Actinoplanes missouriensis in the biocatalytic production of mammalian metabolites of a biaryl-bis-sulfonamide compound, illustrating the role of biocatalysis in studying drug metabolism and facilitating the structural characterization of drug metabolites (Zmijewski et al., 2006).
properties
IUPAC Name |
N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-21-8-6-13-10-14(2-4-17(13)21)18(22)12-20-26(23,24)16-3-5-19-15(11-16)7-9-25-19/h2-5,10-11,18,20,22H,6-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOIBEWUBJHALN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC4=C(C=C3)OCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-isobutylacetamide](/img/structure/B2867056.png)
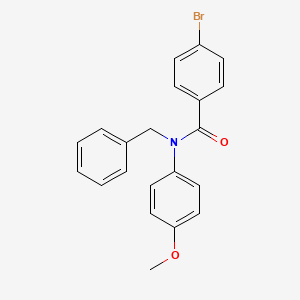
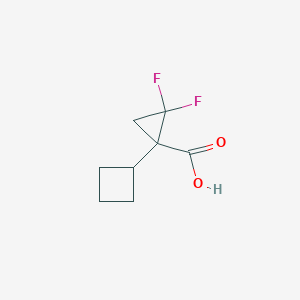
![3-fluoro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide](/img/structure/B2867059.png)
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-(2-methoxyphenyl)acetic acid](/img/structure/B2867060.png)

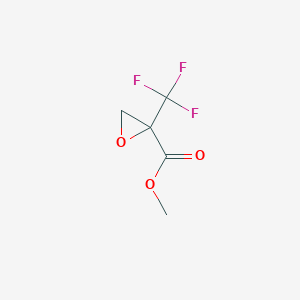
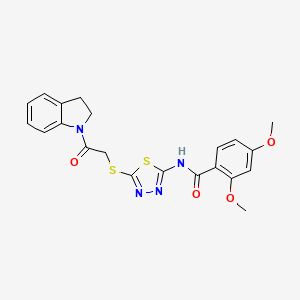
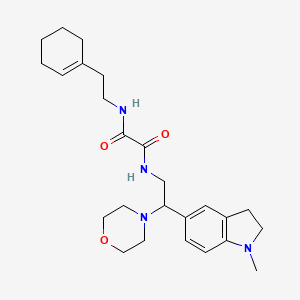

![2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2867071.png)
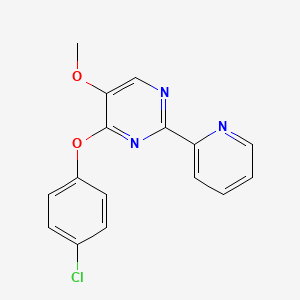
![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2867075.png)
![9-(3-methoxyphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2867076.png)